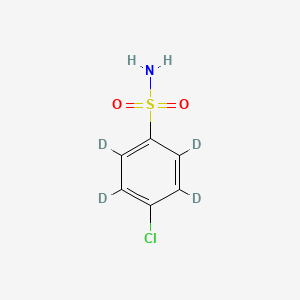

4-Chlorobenzene-d4-sulfonamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-chloro-2,3,5,6-tetradeuteriobenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6ClNO2S/c7-5-1-3-6(4-2-5)11(8,9)10/h1-4H,(H2,8,9,10)/i1D,2D,3D,4D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHHDJHHNEURCNV-RHQRLBAQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1S(=O)(=O)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1S(=O)(=O)N)[2H])[2H])Cl)[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6ClNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70675749 | |

| Record name | 4-Chloro(~2~H_4_)benzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70675749 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

544686-14-8 | |

| Record name | 4-Chloro(~2~H_4_)benzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70675749 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

4-Chlorobenzene-d4-sulfonamide physical properties

An In-depth Technical Guide on the Physical Properties of 4-Chlorobenzene-d4-sulfonamide

This technical guide provides a comprehensive overview of the core physical properties of this compound, a deuterated analog of 4-Chlorobenzenesulfonamide. This document is intended for researchers, scientists, and professionals in the field of drug development and analytical chemistry who utilize stable isotope-labeled compounds.

Compound Identity and Structure

This compound is a stable isotope-labeled version of 4-Chlorobenzenesulfonamide, where four hydrogen atoms on the benzene ring have been replaced with deuterium. This isotopic substitution makes it an ideal internal standard for mass spectrometry-based quantitative analysis.

-

Systematic Name: 4-chloro-2,3,5,6-tetradeuteriobenzenesulfonamide

-

CAS Number: 544686-14-8[1]

-

Unlabeled CAS Number: 98-64-6 (for 4-Chlorobenzenesulfonamide)[2]

Physical and Chemical Properties

The physical properties of this compound are summarized in the table below. For comparative purposes, the properties of its non-deuterated analog, 4-Chlorobenzenesulfonamide, are also included.

| Property | This compound | 4-Chlorobenzenesulfonamide (Non-deuterated) |

| Molecular Formula | C₆H₂D₄ClNO₂S[3] | C₆H₆ClNO₂S[2] |

| Molecular Weight | 195.66 g/mol [1][3][4][5] | 191.63 g/mol [2] |

| Appearance | Off-White Solid[6] | White powder[2][7] |

| Melting Point | 137-140°C[6] | 144-148°C[2] or 140-144°C (lit.)[7] |

| Solubility | Soluble in Methanol[6] | Data not specified |

| Storage Temperature | Refrigerator (2-8°C)[6] | Room temperature in closed containers[2] |

Logical Relationships and Workflows

Structural Relationship

The following diagram illustrates the structural difference between 4-Chlorobenzenesulfonamide and its deuterated analog.

Caption: Isotopic relationship between parent and deuterated compound.

Experimental Workflow: Use as an Internal Standard

Deuterated compounds like this compound are invaluable in quantitative mass spectrometry. They serve as internal standards to correct for variations during sample preparation and analysis.[8][9][10] The gold standard is to use an isotopically labeled version of the target analyte because its chemical and physical behavior is nearly identical.[11]

Caption: Workflow for quantitative analysis using a deuterated internal standard.

Experimental Protocols

The following sections detail generalized experimental protocols for determining the key physical properties of solid organic compounds like this compound.

Melting Point Determination (Capillary Method)

The melting point is a crucial indicator of purity for a crystalline solid.[1] Pure compounds typically exhibit a sharp melting point range of 0.5-1.0°C.

-

Objective: To determine the temperature range over which the solid-to-liquid phase transition occurs.

-

Apparatus: Melting point apparatus (e.g., Mel-Temp or DigiMelt), capillary tubes (sealed at one end), mortar and pestle.

-

Procedure:

-

Sample Preparation: Ensure the this compound sample is completely dry and in a fine powder form. If necessary, gently grind the crystals in a mortar and pestle.[1]

-

Capillary Loading: Press the open end of a capillary tube into the powdered sample. A small amount of solid will enter the tube.

-

Sample Packing: Tap the sealed end of the capillary tube gently on a hard surface to pack the powder down to the bottom. The packed sample height should be approximately 1-2 mm.[2]

-

Measurement (Approximate): Place the loaded capillary into the heating block of the melting point apparatus. Heat the sample rapidly (e.g., 10-20°C per minute) to get a quick, approximate melting range.[6]

-

Measurement (Accurate): Allow the apparatus to cool significantly. Using a new sample, heat rapidly to about 15-20°C below the approximate melting point. Then, reduce the heating rate to 1-2°C per minute.[6]

-

Data Recording: Record the temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample has melted (T2). The melting point range is T1-T2.[7]

-

Replicates: Perform at least two careful determinations to ensure consistency.

-

Qualitative Solubility Assessment in Methanol

This protocol provides a straightforward method to confirm the solubility of the compound in a specific solvent.

-

Objective: To determine if this compound is soluble, partially soluble, or insoluble in methanol at a given temperature (typically room temperature).

-

Apparatus: Small test tube or vial, spatula, methanol, vortex mixer (optional).

-

Procedure:

-

Sample Preparation: Weigh a small, known mass of this compound (e.g., 10-25 mg) and place it into a clean, dry test tube.[12]

-

Solvent Addition: Add a measured volume of methanol (e.g., 0.25 mL) to the test tube.[13]

-

Mixing: Vigorously shake or vortex the tube for 30-60 seconds to facilitate dissolution.[4][13][14]

-

Observation: Visually inspect the solution against both light and dark backgrounds to check for any undissolved solid particles.

-

Incremental Addition: If the solid has not completely dissolved, continue to add small, measured increments of methanol (e.g., 0.25 mL at a time), mixing thoroughly after each addition, up to a defined total volume (e.g., 1 mL).[4][13]

-

Classification:

-

Soluble: The compound dissolves completely, leaving a clear solution.

-

Partially Soluble: A significant portion of the compound dissolves, but some solid remains.

-

Insoluble: The compound does not appear to dissolve at all.

-

-

Documentation: Record the total volume of solvent required to dissolve the compound, or the final classification if it did not fully dissolve.

-

References

- 1. uomus.edu.iq [uomus.edu.iq]

- 2. teaching.ch.ntu.edu.tw [teaching.ch.ntu.edu.tw]

- 3. file.medchemexpress.com [file.medchemexpress.com]

- 4. researchgate.net [researchgate.net]

- 5. scbt.com [scbt.com]

- 6. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 7. scribd.com [scribd.com]

- 8. texilajournal.com [texilajournal.com]

- 9. benchchem.com [benchchem.com]

- 10. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]

- 11. reddit.com [reddit.com]

- 12. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 13. benchchem.com [benchchem.com]

- 14. saltise.ca [saltise.ca]

4-Chlorobenzene-d4-sulfonamide chemical properties

An In-depth Technical Guide to 4-Chlorobenzene-d4-sulfonamide

This technical guide provides a comprehensive overview of the chemical properties, experimental protocols, and safety information for this compound. Designed for researchers, scientists, and drug development professionals, this document consolidates key data into structured tables and detailed methodologies.

Chemical and Physical Properties

This compound is the deuterated form of 4-Chlorobenzenesulfonamide.[1] Deuterium labeling is a common strategy in drug metabolism studies and as an internal standard in quantitative analysis. The physical and chemical properties of both the deuterated compound and its non-deuterated analog are summarized below.

| Property | Value | Reference |

| IUPAC Name | 4-chloro-2,3,5,6-tetradeuteriobenzenesulfonamide | [2] |

| Synonyms | 4-Chlorophenylsulfonamide-d4, p-Chlorobenzenesulfonamide-d4 | [3][4] |

| CAS Number | 544686-14-8 | [3][4][5] |

| Molecular Formula | C₆H₂D₄ClNO₂S | [2][3] |

| Molecular Weight | 195.66 g/mol | [3][5] |

| Appearance | Off-white Solid | [6] |

| Melting Point | 140-144 °C (for non-deuterated analog) | |

| InChI Key | HHHDJHHNEURCNV-UHFFFAOYSA-N (for non-deuterated analog) | |

| SMILES | c1(c(c(c(c(c1S(=O)(=O)N)Cl)[2H])[2H])c([2H])[2H]) |

Spectroscopic Data (for non-deuterated 4-Chlorobenzenesulfonamide)

Spectroscopic data is crucial for the identification and characterization of the compound. The following data pertains to the non-deuterated analog, 4-Chlorobenzenesulfonamide (CAS: 98-64-6).

| Spectrum Type | Details | Reference |

| ¹H NMR | Data available, acquired on a Bruker WM-300 instrument. | [7] |

| ¹³C NMR | Data available. | [7] |

| Mass Spec | GC-MS data available from NIST Mass Spectrometry Data Center. | [7] |

| IR | FTIR spectra available, typically acquired using a KBr-Pellet technique. | [7] |

Experimental Protocols

Synthesis of Sulfonamides

The synthesis of 4-chlorobenzenesulfonamide typically involves a two-step process starting from chlorobenzene. This general methodology can be adapted for the synthesis of its deuterated analog by using deuterated chlorobenzene as a starting material.

Step 1: Chlorosulfonation of (Deuterated) Chlorobenzene Chlorobenzene is reacted with chlorosulfonic acid to produce 4-chlorobenzenesulfonyl chloride.[8][9] Thionyl chloride can also be used in the reaction mixture.[10] The reaction is an electrophilic aromatic substitution where sulfur trioxide (SO₃), or a related electrophile, attacks the aromatic ring, followed by conversion of the resulting sulfonic acid to the sulfonyl chloride.[9]

Step 2: Amination of 4-Chlorobenzenesulfonyl Chloride The resulting 4-chlorobenzenesulfonyl chloride is then reacted with an amine source, typically aqueous ammonia (ammonium hydroxide), to form the sulfonamide.[9] The crude sulfonyl chloride is often used immediately to prevent degradation from hydrolysis.[9]

Analytical Methodology: Sulfonamide Detection by LC-MS/MS

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a common, highly sensitive, and selective method for the analysis of sulfonamides in various matrices, including water and biological tissues.[11][12] The general workflow involves sample preparation, chromatographic separation, and mass spectrometric detection.

Sample Preparation: Solid-Phase Extraction (SPE) A common sample preparation technique is solid-phase extraction (SPE) using a hydrophilic-lipophilic balanced (HLB) sorbent.[11]

-

Sample Pre-treatment: The aqueous sample is pH-adjusted and fortified with an internal standard (such as another deuterated sulfonamide).[11]

-

Cartridge Conditioning: The SPE cartridge is conditioned with methanol and equilibrated with water.[11]

-

Sample Loading: The prepared sample is passed through the SPE cartridge, where the sulfonamides are retained on the sorbent.[11]

-

Washing: The cartridge is washed to remove interferences.[11]

-

Elution: The target sulfonamides are eluted from the cartridge using an organic solvent like methanol.[11]

-

Reconstitution: The eluent is evaporated to dryness and reconstituted in a smaller volume of mobile phase for injection into the LC-MS/MS system.[11]

Biological Activity

This compound is described as having anticonvulsant activity against audiogenic convulsions.[2][6] Sulfonamides as a class are known for their antimicrobial properties, but they can also interact with other biological targets, such as the zinc enzyme carbonic anhydrase.

Safety and Handling

The following safety information is based on the Safety Data Sheet (SDS) for the non-deuterated analog, 4-Chlorobenzenesulfonamide.[13]

-

Hazard Identification: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[7]

-

Precautionary Measures:

-

First Aid:

-

Storage: Store in a well-ventilated place and keep the container tightly closed.[13]

References

- 1. 4-Chlorobenzene-2,3,5,6-d4-sulfonamide | Fernando Amat Bioimaging Research [fernandoamat.com]

- 2. This compound | LGC Standards [lgcstandards.com]

- 3. Pharma Impurity Supplier & Custom Synthesis in India | CRO Splendid Lab Pvt. Ltd. [splendidlab.in]

- 4. pschemicals.com [pschemicals.com]

- 5. scbt.com [scbt.com]

- 6. CAS No.544686-14-8,this compound Suppliers [lookchem.com]

- 7. 4-Chlorobenzenesulfonamide | C6H6ClNO2S | CID 66824 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. CA1205491A - Process for the preparation of 4- chlorobenzenesulfonyl chloride - Google Patents [patents.google.com]

- 9. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 10. EP0115328B1 - Process for the preparation of 4-chloro-phenyl-sulphonyl-compounds - Google Patents [patents.google.com]

- 11. agilent.com [agilent.com]

- 12. Analytical Detection of Sulfonamides and Organophosphorus Insecticide Residues in Fish in Taiwan - PMC [pmc.ncbi.nlm.nih.gov]

- 13. fishersci.com [fishersci.com]

An In-depth Technical Guide to the Solubility of 4-Chlorobenzene-d4-sulfonamide in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 4-Chlorobenzene-d4-sulfonamide in various organic solvents. Given the limited publicly available quantitative solubility data for this specific deuterated compound, this document focuses on providing a strong theoretical framework, detailed experimental protocols for solubility determination, and a structured format for data presentation. This guide is intended to empower researchers to generate and interpret solubility data within their own laboratory settings.

Introduction

This compound is the deuterated analog of 4-chlorobenzenesulfonamide. The introduction of deuterium can subtly influence physicochemical properties, including solubility, due to the kinetic isotope effect and changes in intermolecular interactions. Understanding the solubility of this compound in organic solvents is critical for a variety of applications in pharmaceutical development and chemical research, including reaction chemistry, purification, formulation, and analytical method development.

While specific quantitative solubility data for this compound is not widely published, qualitative information suggests solubility in methanol.[1] The non-deuterated form, 4-chlorobenzenesulfonamide, is reported to be soluble in organic solvents such as acetone and benzene. Generally, sulfonamides are a class of compounds that are typically soluble in organic solvents.[2]

Theoretical Framework of Solubility

The solubility of a crystalline solid like this compound in a liquid solvent is governed by the principle of "like dissolves like." This is a reflection of the intermolecular forces between the solute and the solvent. The overall solubility is determined by the balance of energy required to break the solute-solute interactions within the crystal lattice and the solvent-solvent interactions, and the energy released upon the formation of new solute-solvent interactions.

The structure of this compound, with its aromatic ring, chloro-substituent, and sulfonamide group, allows for a range of intermolecular interactions, including:

-

Hydrogen Bonding: The sulfonamide group (-SO₂NH₂) can act as a hydrogen bond donor and acceptor.

-

Dipole-Dipole Interactions: The polar nature of the C-Cl and S=O bonds contributes to the molecule's overall dipole moment.

-

Van der Waals Forces: The aromatic ring and the overall molecular structure contribute to these weaker, non-specific interactions.

Based on these structural features, the following general solubility trends can be anticipated:

-

Polar Protic Solvents (e.g., alcohols): Good solubility is expected due to the potential for hydrogen bonding between the sulfonamide group and the solvent's hydroxyl group.

-

Polar Aprotic Solvents (e.g., acetone, dimethylformamide): Significant solubility is also likely in these solvents, which can act as hydrogen bond acceptors and effectively solvate the polar regions of the molecule.

-

Nonpolar Solvents (e.g., hexane, toluene): Lower solubility is anticipated in nonpolar solvents as the energy required to overcome the strong intermolecular forces in the this compound crystal lattice is not sufficiently compensated by the weak solute-solvent interactions.

Quantitative Solubility Data

As of the latest literature review, specific quantitative solubility data for this compound in a range of organic solvents is limited. The following table summarizes the available qualitative information and provides a template for researchers to populate with their own experimental data.

| Organic Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) | Notes |

| Methanol | Not Specified | Soluble | - | Qualitative data.[1] |

| Acetone | Not Specified | Soluble | - | Qualitative data for the non-deuterated analog. |

| Benzene | Not Specified | Soluble | - | Qualitative data for the non-deuterated analog. |

| [Insert Solvent] | [Specify Temp] | [Enter Data] | [Enter Data] | [Enter Observations] |

| [Insert Solvent] | [Specify Temp] | [Enter Data] | [Enter Data] | [Enter Observations] |

Experimental Protocol: Isothermal Saturation Method

The isothermal saturation method is a reliable and commonly used technique to determine the equilibrium solubility of a compound in a solvent at a specific temperature.[3][4]

4.1. Materials

-

This compound (solid)

-

Selected organic solvents (analytical grade or higher)

-

Thermostatically controlled shaker or incubator

-

Calibrated thermometer

-

Analytical balance

-

Vials with screw caps

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

Analytical instrument for quantification (e.g., HPLC-UV, UV-Vis spectrophotometer)

4.2. Procedure

-

Preparation: Add an excess amount of solid this compound to a series of vials. The presence of undissolved solid at the end of the experiment is crucial to ensure that equilibrium has been reached.

-

Solvent Addition: Accurately add a known volume or mass of the desired organic solvent to each vial.

-

Equilibration: Tightly cap the vials and place them in a thermostatically controlled shaker set to the desired temperature. Allow the mixtures to equilibrate for a sufficient period (e.g., 24-72 hours). The time required for equilibration should be determined experimentally by taking measurements at different time points until a constant concentration is observed.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the experimental temperature for a period to allow the excess solid to settle.

-

Sampling: Carefully withdraw a sample of the supernatant using a syringe. Immediately filter the sample through a syringe filter into a clean vial to remove any undissolved solid. The filtration step should be performed quickly to minimize any temperature changes that could affect solubility.

-

Dilution: Accurately dilute the filtered solution with a suitable solvent to a concentration that falls within the linear range of the analytical method.

-

Quantification: Analyze the concentration of this compound in the diluted solution using a validated analytical method (e.g., HPLC-UV).

-

Calculation: Calculate the solubility of this compound in the solvent at the experimental temperature based on the measured concentration and the dilution factor.

4.3. Data Analysis

The solubility can be expressed in various units, such as mg/mL, g/L, or mol/L. It is important to clearly state the units and the temperature at which the solubility was determined.

Visualizations

Experimental Workflow for Solubility Determination

The following diagram illustrates the key steps in the experimental determination of solubility using the isothermal saturation method.

Caption: Workflow for determining solubility via the isothermal saturation method.

Logical Relationship of Factors Influencing Solubility

This diagram outlines the interplay of factors that determine the solubility of this compound.

Caption: Key factors influencing the solubility of a solid in a liquid solvent.

References

A Technical Guide to 4-Chlorobenzene-d4-sulfonamide for Advanced Research

Audience: Researchers, scientists, and drug development professionals.

This document provides a comprehensive technical overview of 4-Chlorobenzene-d4-sulfonamide, a deuterated analog of the antibacterial compound 4-Chlorobenzenesulfonamide. It is intended for professionals in research and drug development who utilize stable isotope-labeled compounds for quantitative analysis and metabolic studies. This guide covers its core chemical properties, the established mechanism of action for the sulfonamide class, relevant experimental protocols, and its application in modern research.

Core Compound Data

This compound serves as a crucial internal standard for mass spectrometry-based quantification of its non-labeled counterpart, 4-Chlorobenzenesulfonamide, in various biological matrices. The incorporation of four deuterium atoms on the benzene ring provides a distinct mass shift without significantly altering its chemical properties, making it an ideal tracer.[1]

| Property | Value | Reference |

| IUPAC Name | 4-chloro-2,3,5,6-tetradeuteriobenzenesulfonamide | [2] |

| Molecular Formula | C₆H₂D₄ClNO₂S | [1] |

| Molecular Weight | 195.66 g/mol | [1][2][3][4] |

| CAS Number | 544686-14-8 | [1][2][3][4][5] |

| Parent CAS Number | 98-64-6 (4-Chlorobenzenesulfonamide) | [2][6] |

| Appearance | Typically a powder or neat solid | [6] |

| Synonyms | 4-Chlorobenzene-2,3,5,6-d4-sulfonamide, p-Chlorobenzenesulfonamide-d4 | [1][5] |

Mechanism of Action: The Sulfonamide Antibacterial Pathway

The parent compound, 4-Chlorobenzenesulfonamide, belongs to the sulfonamide class of antibiotics. These synthetic antimicrobial agents function by disrupting a metabolic pathway essential for bacterial survival.[7][8] Sulfonamides are structural analogs of para-aminobenzoic acid (PABA), a vital precursor for the synthesis of folic acid in bacteria.

They act as competitive inhibitors of the enzyme dihydropteroate synthase (DHPS).[7][9][10] By binding to the active site of DHPS, sulfonamides prevent the condensation of PABA with dihydropteridine pyrophosphate, thereby halting the production of dihydropteroate and, consequently, folic acid. Since folic acid is a necessary component for the synthesis of DNA, RNA, and proteins, its absence leads to a bacteriostatic effect, inhibiting bacterial growth and reproduction.[7][9]

Caption: Inhibition of bacterial folic acid synthesis by sulfonamides.

Experimental Protocols

While this compound is primarily used as an analytical standard, its synthesis and the biological evaluation of its parent compound involve established laboratory procedures.

The synthesis of the non-labeled 4-Chlorobenzenesulfonamide is a foundational process that can be adapted for the deuterated version by using the appropriate starting materials. A common industrial process involves the chlorosulfonation of chlorobenzene followed by amination.[11] The synthesis of the d4-labeled analog would require 4-chlorobenzene-d4 as the starting material.

Caption: General workflow for the synthesis of this compound.

Methodology:

-

Chlorosulfonation: Chlorobenzene-d4 is reacted with a chlorosulfonating agent, such as chlorosulfonic acid, to introduce the sulfonyl chloride group (-SO₂Cl) onto the para position of the benzene ring, yielding 4-Chlorobenzene-d4-sulfonyl chloride.

-

Amination: The resulting sulfonyl chloride is then treated with an aqueous solution of ammonia. The amino group replaces the chloride on the sulfonyl moiety to form the final sulfonamide product.[11]

-

Purification: The crude product is isolated via filtration and purified, typically through recrystallization.

-

Analysis: The final structure and purity are confirmed using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

To evaluate the antibacterial efficacy of the parent compound, 4-Chlorobenzenesulfonamide, or newly developed derivatives, the well diffusion method is a standard protocol.[9]

Methodology:

-

Inoculum Preparation: Prepare a standardized suspension of the target bacterial strain (e.g., E. coli, B. subtilis) in a sterile broth.

-

Plate Preparation: Spread 100 µL of the bacterial inoculum evenly over the surface of a sterile agar plate using a sterile swab. Allow the plate to dry for approximately one hour.

-

Well Creation: Aseptically create wells (e.g., 7 mm in diameter) in the agar using a sterile borer.

-

Compound Application: Add a known concentration of the sulfonamide compound dissolved in a suitable solvent (e.g., DMSO) into the wells. A well with only the solvent serves as a negative control, and a known antibiotic (e.g., sulfamethoxazole) can be used as a positive control.

-

Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours).

-

Measurement: Measure the diameter of the zone of inhibition (the clear area around the well where bacterial growth is prevented). A larger diameter indicates greater antibacterial activity.[9]

Molecular docking is a computational technique used to predict the binding orientation and affinity of a ligand (e.g., a sulfonamide derivative) to the active site of a target protein (e.g., DHPS).[9] This method is crucial in drug discovery for screening potential drug candidates and understanding structure-activity relationships.

Caption: Workflow for molecular docking of sulfonamides with DHPS.

Methodology:

-

Preparation: Obtain the 3D crystal structure of the target protein (DHPS) and prepare the 3D structure of the sulfonamide ligand.

-

Docking Simulation: Use docking software to systematically place the ligand into the binding site of the protein, generating multiple possible binding poses.

-

Scoring and Analysis: The software calculates a binding energy or score for each pose. The top-ranked poses are analyzed to understand key interactions (like hydrogen bonds) between the ligand and protein residues.[9]

-

Validation: The docking protocol can be validated by redocking a known inhibitor to ensure the method can accurately reproduce the experimentally observed binding mode.[9]

References

- 1. file.medchemexpress.com [file.medchemexpress.com]

- 2. This compound | LGC Standards [lgcstandards.com]

- 3. scbt.com [scbt.com]

- 4. scbt.com [scbt.com]

- 5. pschemicals.com [pschemicals.com]

- 6. 4-氯苯磺酰胺 98% | Sigma-Aldrich [sigmaaldrich.com]

- 7. nbinno.com [nbinno.com]

- 8. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Design, synthesis, characterization and computational docking studies of novel sulfonamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis of Novel Sulfonamide Derivatives Featuring 1-(Methylsulfonyl)-4-(2,3,4-Trimethoxybenzyl)Piperazine Core Structures | MDPI [mdpi.com]

- 11. EP0115328B1 - Process for the preparation of 4-chloro-phenyl-sulphonyl-compounds - Google Patents [patents.google.com]

Navigating the Labyrinth of Isotopic Purity: A Technical Guide to 4-Chlorobenzene-d4-sulfonamide

For researchers, scientists, and drug development professionals, the precise characterization of isotopically labeled compounds is paramount. This guide provides an in-depth technical overview of the isotopic purity and enrichment of 4-Chlorobenzene-d4-sulfonamide, a critical internal standard and research tool.

The use of stable isotope-labeled compounds, such as this compound, is foundational in numerous analytical applications, including pharmacokinetic studies and as internal standards for mass spectrometry-based quantification. The reliability of data generated from these studies is directly contingent on the accurate determination of the isotopic purity and enrichment of the labeled compound. This whitepaper outlines the key analytical methodologies, presents illustrative data, and provides a logical workflow for the comprehensive assessment of this compound.

Quantitative Analysis of Isotopic Purity and Enrichment

The isotopic purity of a deuterated compound refers to the percentage of the compound that contains the desired number of deuterium atoms. Isotopic enrichment is a measure of the abundance of the deuterium isotope in the labeled positions. High-resolution mass spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy are the principal techniques for these determinations.

Below is a table summarizing typical quantitative data for a batch of this compound. Please note that this data is illustrative and actual values may vary between different batches and suppliers. A Certificate of Analysis (CoA) for a specific lot should always be consulted for precise figures.

| Parameter | Method | Specification | Illustrative Value |

| Chemical Purity | HPLC | ≥ 98% | 99.5% |

| Isotopic Purity (d4) | Mass Spectrometry | ≥ 98% | 99.2% |

| Isotopic Enrichment | ¹H NMR | ≥ 99 atom % D | 99.5 atom % D |

| Isotopologue Distribution | Mass Spectrometry | Report | d0: 0.1%, d1: 0.2%, d2: 0.5%, d3: 1.0%, d4: 98.2% |

Experimental Protocols

The determination of isotopic purity and enrichment involves a multi-faceted analytical approach. The following are detailed methodologies for the key experiments.

Isotopic Purity and Distribution by High-Resolution Mass Spectrometry (HRMS)

This method quantifies the relative abundance of each isotopologue (molecules that differ only in their isotopic composition).

1. Sample Preparation:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL.

-

Further dilute the stock solution to a final concentration of 1 µg/mL in the same solvent.

2. Instrumentation and Conditions:

-

Mass Spectrometer: A high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument, is required to resolve the isotopic peaks.

-

Ionization Source: Electrospray Ionization (ESI) in negative ion mode is typically suitable for sulfonamides.

-

Mass Range: Scan a mass range that encompasses the molecular ions of all expected isotopologues (e.g., m/z 190-200).

-

Resolution: Set the instrument to a high resolution (e.g., > 60,000) to ensure baseline separation of the isotopic peaks.

3. Data Acquisition and Analysis:

-

Acquire the full scan mass spectrum of the sample.

-

Identify the monoisotopic peak of the unlabeled compound (d0) and the peaks corresponding to the deuterated isotopologues (d1, d2, d3, d4).

-

Integrate the peak area for each isotopologue.

-

Correct the peak areas for the natural isotopic abundance of other elements in the molecule (e.g., ¹³C, ³⁷Cl, ¹⁵N, ¹⁸O, ³⁴S).

-

Calculate the percentage of each isotopologue relative to the total integrated area of all isotopologues. The isotopic purity is the percentage of the d4 isotopologue.

Isotopic Enrichment by Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR spectroscopy is a powerful tool for determining the degree of deuteration at specific sites by measuring the reduction in the proton signal intensity.

1. Sample Preparation:

-

Accurately weigh and dissolve a known amount of this compound in a deuterated solvent (e.g., DMSO-d6 or Chloroform-d).

-

Add a known quantity of an internal standard with a well-defined proton signal that does not overlap with the analyte signals.

2. Instrumentation and Conditions:

-

NMR Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and sensitivity.

-

Experiment: A standard one-dimensional ¹H NMR experiment is performed.

-

Parameters: Ensure a sufficient relaxation delay (D1) to allow for full relaxation of the protons, ensuring quantitative results.

3. Data Acquisition and Analysis:

-

Acquire the ¹H NMR spectrum.

-

Integrate the area of the residual proton signals in the aromatic region of this compound.

-

Integrate the area of a known signal from the internal standard.

-

Compare the integral of the residual proton signals to the integral of the internal standard to calculate the amount of non-deuterated material present.

-

The isotopic enrichment is then calculated as: (1 - (moles of residual protons / (moles of sample * number of labeled sites))) * 100%.

Visualizing the Workflow

The following diagram illustrates the logical workflow for the determination of isotopic purity and enrichment of this compound.

Caption: Workflow for Isotopic Purity and Enrichment Analysis.

Conclusion

The rigorous determination of isotopic purity and enrichment is a non-negotiable aspect of quality control for this compound intended for use in regulated and research environments. A combination of high-resolution mass spectrometry and NMR spectroscopy provides a comprehensive characterization of the isotopic composition of the material. By adhering to detailed analytical protocols, researchers can ensure the accuracy and reliability of their experimental data, ultimately contributing to the robustness of their scientific findings.

Technical Guide: Certificate of Analysis for 4-Chlorobenzene-d4-sulfonamide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the analytical data and methodologies related to 4-Chlorobenzene-d4-sulfonamide. While a specific Certificate of Analysis for the deuterated compound is not publicly available, this document compiles typical analytical data based on its non-deuterated analog, 4-Chlorobenzenesulfonamide, for which extensive data exists. The analytical methods described are readily adaptable for the deuterated compound.

Compound Information

| Parameter | Value | Reference |

| Chemical Name | This compound | N/A |

| CAS Number | 544686-14-8 | N/A |

| Molecular Formula | C₆H₂D₄ClNO₂S | N/A |

| Molecular Weight | 195.68 g/mol | N/A |

| Structure | N/A | |

| Non-deuterated Analog: | ||

| Chemical Name | 4-Chlorobenzenesulfonamide | [1][2] |

| CAS Number | 98-64-6 | [1][3] |

| Molecular Formula | C₆H₆ClNO₂S | [1][3] |

| Molecular Weight | 191.64 g/mol | [1] |

Physical and Chemical Properties

The following table summarizes the physical and chemical properties of 4-Chlorobenzenesulfonamide. These properties are expected to be very similar for the deuterated analog.

| Property | Value | Reference |

| Appearance | White powder | [3] |

| Melting Point | 140-148 °C | [3][4][5] |

| Boiling Point | 316-342.2 °C | [3][4] |

| Density | 1.5 ± 0.1 g/cm³ | [4] |

| Solubility | Soluble in water. | [6] |

| LogP | 0.84 - 1.34 | [3][4][7] |

Spectroscopic Data

The following tables present typical spectroscopic data for 4-Chlorobenzenesulfonamide. The data for this compound will differ primarily in the mass spectrum (due to the increased mass) and potentially in the vibrational frequencies in the IR spectrum. The 1H NMR will be significantly different due to the absence of protons on the benzene ring.

Nuclear Magnetic Resonance (NMR) Spectroscopy

| Nucleus | Solvent | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Reference |

| ¹H NMR | DMSO-d₆ | 7.49 | s | - | [8] |

| 7.66 | d | - | [8] | ||

| 7.85 | d | - | [8] | ||

| ¹³C NMR | CDCl₃ | 21.7, 122.9, 127.4, 129.5, 129.9, 130.9, 135.3, 135.7, 144.3 | - | - | [9] |

Infrared (IR) Spectroscopy

| Technique | Wavenumber (cm⁻¹) | Assignment | Reference |

| KBr Pellet | 3397 | N-H stretch | [9] |

| 3032 | C-H stretch (aromatic) | [9] | |

| 1609 | C=C stretch (aromatic) | [9] | |

| 1357, 1167 | SO₂ stretch (asymmetric and symmetric) | [9] |

Mass Spectrometry (MS)

| Ionization Mode | m/z | Interpretation | Reference |

| Electron Ionization (EI) | 191 | [M]⁺ (Molecular ion for C₆H₆ClNO₂S) | [1] |

| 175 | [M - NH₂]⁺ | [1] | |

| 127 | [M - SO₂NH₂]⁺ | [1] | |

| 111 | [C₆H₄Cl]⁺ | [1] | |

| 75 | [C₆H₃]⁺ | [1] |

Experimental Protocols

The following are detailed methodologies for key analytical experiments for 4-Chlorobenzenesulfonamide, which can be adapted for this compound.

High-Performance Liquid Chromatography (HPLC)

This method is suitable for determining the purity and quantifying 4-Chlorobenzenesulfonamide.[10]

-

Instrumentation: HPLC system with a UV-visible or Photo-Diode Array (PDA) detector.[10]

-

Column: YMC-Triart C8 (250 mm x 4.6 mm, 5 µm particle size).[10]

-

Mobile Phase: A gradient elution using a suitable mixture of an aqueous buffer (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile).

-

Flow Rate: 1.0 mL/min.[10]

-

Injection Volume: 5 µL.[10]

-

Column Temperature: 25 °C.[10]

-

Detection Wavelength: 265 nm.[10]

-

Run Time: Approximately 40 minutes.[10]

-

Sample Preparation:

-

Diluent: Use HPLC grade water.[10]

-

Standard Stock Solution: Accurately weigh and dissolve the reference standard in the diluent to a known concentration (e.g., 500 µg/mL).[10]

-

Sample Solution: Accurately weigh and dissolve the sample in the diluent to a concentration within the linear range of the method.[10]

-

-

Procedure:

-

Equilibrate the column with the mobile phase until a stable baseline is achieved.

-

Inject a blank (diluent) to ensure no interfering peaks are present.

-

Inject a series of standard solutions of known concentrations to establish a calibration curve.

-

Inject the sample solution.

-

Quantify the analyte by comparing its peak area to the calibration curve.

-

Gas Chromatography-Mass Spectrometry (GC-MS)

This method is suitable for the identification and quantification of volatile and semi-volatile impurities. A similar method has been used for the analysis of related sulfonamides.[6]

-

Instrumentation: Gas chromatograph coupled to a mass spectrometer.[6]

-

Column: A suitable capillary column for the analysis of polar compounds (e.g., a column with a polyethylene glycol stationary phase).

-

Carrier Gas: Helium at a constant flow rate.

-

Injection Mode: Splitless or split injection.

-

Temperature Program:

-

Initial Temperature: e.g., 100 °C, hold for 1 minute.

-

Ramp: Increase to 250 °C at a rate of 10 °C/min.

-

Final Temperature: Hold at 250 °C for 5 minutes.

-

-

Mass Spectrometer Parameters:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Scan Range: m/z 40-400.

-

-

Sample Preparation:

-

Dissolve an accurately weighed amount of the sample in a suitable solvent (e.g., dichloromethane).[6]

-

If necessary, derivatize the sample to improve its volatility and chromatographic behavior.

-

-

Procedure:

-

Inject the prepared sample into the GC-MS system.

-

Identify the compound based on its retention time and the fragmentation pattern in the mass spectrum.

-

Quantify using an internal or external standard method.

-

Diagrams

Analytical Workflow

The following diagram illustrates a typical workflow for the quality control analysis of this compound.

Caption: Workflow for the analytical testing of this compound.

Synthesis Pathway

The following diagram outlines the general synthesis of 4-Chlorobenzenesulfonamide, the precursor to the deuterated analog.

Caption: Synthesis of 4-Chlorobenzenesulfonamide.

References

- 1. 4-Chlorobenzenesulfonamide | C6H6ClNO2S | CID 66824 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. echemi.com [echemi.com]

- 3. 4-Chlorobenzenesulfonamide(98-64-6)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 4. 4-Chlorobenzenesulfonamide | CAS#:98-64-6 | Chemsrc [chemsrc.com]

- 5. chemsynthesis.com [chemsynthesis.com]

- 6. Analysis of the neurotoxic plasticizer n-butylbenzenesulfonamide by gas chromatography combined with accurate mass selected ion monitoring - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. chemscene.com [chemscene.com]

- 8. 4-Chlorobenzenesulfonamide(98-64-6) 1H NMR spectrum [chemicalbook.com]

- 9. rsc.org [rsc.org]

- 10. tis.wu.ac.th [tis.wu.ac.th]

In-Depth Technical Guide to the ¹H NMR Spectral Data of 4-Chlorobenzene-d4-sulfonamide

This technical guide provides a comprehensive overview of the ¹H NMR spectral data for 4-Chlorobenzene-d4-sulfonamide, tailored for researchers, scientists, and professionals in drug development.

Chemical Structure and Proton Environment

This compound is a deuterated isotopologue of 4-chlorobenzenesulfonamide. In this molecule, the four protons on the benzene ring have been replaced by deuterium atoms. This substitution is critical for interpreting its ¹H NMR spectrum, as deuterium is not observed in proton NMR. Consequently, the only protons detectable by ¹H NMR are those of the sulfonamide (-SO2NH2) group.

¹H NMR Spectral Data

The ¹H NMR spectrum of this compound is characterized by the absence of signals in the aromatic region, which would typically be present for its non-deuterated counterpart. The spectrum is dominated by a single signal corresponding to the two equivalent protons of the sulfonamide group.

| Assignment | Chemical Shift (δ) ppm | Multiplicity | Integration |

| -SO₂NH₂ | ~7.49 | Singlet (broad) | 2H |

Note: The chemical shift of the sulfonamide protons can be concentration and temperature-dependent and may exchange with labile protons in the solvent (e.g., water).

Experimental Protocol

The following outlines a typical experimental protocol for acquiring the ¹H NMR spectrum of this compound. This protocol is based on common laboratory practices and data found for the non-deuterated analogue.[1]

1. Sample Preparation:

-

Approximately 5-10 mg of this compound is accurately weighed and dissolved in approximately 0.5-0.7 mL of a deuterated solvent, typically deuterated dimethyl sulfoxide (DMSO-d₆).[1]

-

The sample is transferred to a 5 mm NMR tube.

2. NMR Spectrometer Setup:

-

A 400 MHz (or higher) NMR spectrometer is used for data acquisition.[1]

-

The spectrometer is locked onto the deuterium signal of the solvent.

-

The sample is shimmed to optimize the magnetic field homogeneity.

3. Data Acquisition:

-

A standard one-pulse ¹H NMR experiment is performed.

-

Key acquisition parameters include:

-

Pulse Angle: 30-90 degrees

-

Acquisition Time: 2-4 seconds

-

Relaxation Delay: 1-5 seconds

-

Number of Scans: 8-16 (or more for dilute samples)

-

-

The free induction decay (FID) is recorded.

4. Data Processing:

-

The FID is Fourier transformed to generate the frequency-domain spectrum.

-

Phase correction and baseline correction are applied.

-

The spectrum is referenced to the residual solvent peak (e.g., DMSO at ~2.50 ppm).

-

Integration of the signals is performed to determine the relative number of protons.

Visualization of Chemical Structure and Proton Assignment

The following diagram illustrates the chemical structure of this compound, highlighting the protons observed in the ¹H NMR spectrum.

Caption: Structure of this compound with ¹H NMR active protons highlighted.

References

In-Depth Technical Guide to the ¹³C NMR Chemical Shifts of 4-Chlorobenzene-d4-sulfonamide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts for 4-Chlorobenzene-d4-sulfonamide. Due to the scarcity of direct experimental data for the deuterated compound, this guide presents the known spectral data for the non-deuterated analog, 4-Chlorobenzenesulfonamide, and provides a reasoned estimation of the chemical shifts for the deuterated species based on established principles of deuterium isotope effects.

Introduction

This compound is a deuterated analog of the common organic compound 4-Chlorobenzenesulfonamide. The incorporation of deuterium isotopes is a valuable technique in various scientific disciplines, including drug metabolism studies, mechanistic investigations, and as internal standards in mass spectrometry. Understanding the ¹³C NMR spectral characteristics of this labeled compound is crucial for its unambiguous identification and for quality control purposes.

¹³C NMR Chemical Shift Data

Table 1: Experimental ¹³C NMR Chemical Shifts for 4-Chlorobenzenesulfonamide

| Carbon Atom | Chemical Shift (δ, ppm) |

| C1 (C-S) | 140.0 |

| C2/C6 (C-H) | 129.6 |

| C3/C5 (C-H) | 127.9 |

| C4 (C-Cl) | 138.2 |

Solvent: Not specified in the available data, but typically CDCl₃ or DMSO-d₆ for this class of compounds. Reference: TMS (Tetramethylsilane) at 0 ppm.

Deuterium Isotope Effects on ¹³C NMR Chemical Shifts

The substitution of hydrogen with deuterium typically induces small upfield shifts in the ¹³C NMR spectrum. This is known as the deuterium isotope effect. The magnitude of this effect is greatest for the carbon atom directly bonded to the deuterium (α-effect) and diminishes with the number of bonds separating the carbon and deuterium atoms (β, γ, etc. effects).

For this compound, the protons at positions 2, 3, 5, and 6 of the benzene ring are replaced by deuterium. Therefore, the ¹³C NMR chemical shifts for C2, C3, C5, and C6 are expected to be shifted slightly upfield (to a lower ppm value) compared to the non-deuterated compound. The signals for these deuterated carbons may also appear broader and have a lower intensity in a standard proton-decoupled ¹³C NMR spectrum due to the longer relaxation times and the absence of the Nuclear Overhauser Effect (NOE) enhancement from protons.

Table 2: Estimated ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Estimated Chemical Shift (δ, ppm) | Rationale |

| C1 (C-S) | ~140.0 | Minimal to no isotope effect expected as it is four bonds away from the nearest deuterium. |

| C2/C6 (C-D) | 129.4 - 129.5 | Expected upfield shift due to the one-bond deuterium isotope effect. |

| C3/C5 (C-D) | 127.7 - 127.8 | Expected upfield shift due to the one-bond deuterium isotope effect. |

| C4 (C-Cl) | ~138.2 | Minimal to no isotope effect expected as it is four bonds away from the nearest deuterium. |

Experimental Protocols for ¹³C NMR Spectroscopy

The following provides a detailed methodology for acquiring high-quality ¹³C NMR spectra for small molecules like this compound.

Sample Preparation

-

Solvent Selection : Choose a deuterated solvent in which the compound is sufficiently soluble (e.g., Chloroform-d, CDCl₃; Dimethyl sulfoxide-d₆, DMSO-d₆; Acetone-d₆). The choice of solvent can slightly influence the chemical shifts.

-

Concentration : Prepare a solution with a concentration of 5-20 mg of the compound in 0.5-0.7 mL of the deuterated solvent. For quantitative analysis, a higher concentration and the addition of a relaxation agent like Cr(acac)₃ may be necessary.

-

Internal Standard : Add a small amount of Tetramethylsilane (TMS) as an internal standard for referencing the chemical shifts to 0.00 ppm.

-

Sample Filtration : If the solution contains any particulate matter, filter it through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

NMR Instrument Parameters

The following are typical acquisition parameters for a standard proton-decoupled ¹³C NMR experiment on a 400 or 500 MHz NMR spectrometer:

-

Pulse Program : A standard single-pulse experiment with proton decoupling (e.g., zgpg30 on Bruker instruments).

-

Spectral Width (SW) : Approximately 200-250 ppm to cover the entire range of expected carbon signals.

-

Acquisition Time (AQ) : Typically 1-2 seconds.

-

Relaxation Delay (D1) : A delay of 2-5 seconds is generally sufficient for qualitative spectra. For quantitative measurements, a longer delay (5-10 times the longest T₁ relaxation time) is required to ensure full relaxation of all carbon nuclei.

-

Pulse Angle (P1) : A 30-45° flip angle is commonly used to reduce the experiment time, as it allows for a shorter relaxation delay.

-

Number of Scans (NS) : This will depend on the sample concentration. For a moderately concentrated sample, 128 to 1024 scans are typically required to achieve a good signal-to-noise ratio.

-

Temperature : The experiment is usually performed at room temperature (298 K).

Data Processing

-

Fourier Transformation : Apply an exponential window function with a line broadening factor of 0.5-1.0 Hz to the Free Induction Decay (FID) before Fourier transformation to improve the signal-to-noise ratio.

-

Phasing : Manually or automatically phase the spectrum to obtain pure absorption lineshapes.

-

Baseline Correction : Apply a baseline correction algorithm to ensure a flat baseline.

-

Referencing : Reference the spectrum by setting the TMS signal to 0.00 ppm. If TMS is not used, the solvent peak can be used as a secondary reference.

Mandatory Visualization

In-Depth Technical Guide to the Mass Fragmentation Pattern of 4-Chlorobenzene-d4-sulfonamide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the mass fragmentation pattern of 4-Chlorobenzene-d4-sulfonamide, a deuterated analog of a common sulfonamide structure. Understanding the mass spectral behavior of this compound is crucial for its identification and quantification in various matrices, particularly in metabolic studies and pharmaceutical research where isotopically labeled standards are employed.

Molecular Structure and Properties

This compound is a synthetic compound where four hydrogen atoms on the benzene ring have been replaced by deuterium. This isotopic labeling is instrumental in its use as an internal standard for mass spectrometry-based quantification of the non-labeled analog.

Predicted Mass Fragmentation Pattern

The mass fragmentation of this compound is predicted based on the established fragmentation pathways of aromatic sulfonamides. The primary routes of fragmentation involve the cleavage of the sulfonamide group and rearrangements within the aromatic ring. The presence of a chlorine atom and deuterium atoms influences the mass-to-charge ratio (m/z) of the resulting fragments.

The fragmentation is typically induced by either Electron Ionization (EI) or Electrospray Ionization (ESI), with collision-induced dissociation (CID) in tandem mass spectrometry (MS/MS) providing more detailed structural information.

Key Predicted Fragmentation Pathways:

-

Loss of Sulfonamide Moiety (•SO₂NH₂): Cleavage of the C-S bond results in the formation of a deuterated chlorophenyl radical cation.

-

Loss of Sulfur Dioxide (SO₂): A common rearrangement in aromatic sulfonamides leads to the expulsion of a neutral SO₂ molecule.[3][4] This is often promoted by electron-withdrawing groups like chlorine.[3][4]

-

Cleavage of the S-N Bond: This fragmentation pathway leads to the formation of the deuterated chlorobenzenesulfonyl cation.

-

Formation of Common Sulfonamide Fragments: For non-deuterated sulfonamides, characteristic ions are often observed at m/z 156, 108, and 92. The corresponding fragments for the deuterated analog will have higher m/z values.

Quantitative Data Summary

The following table summarizes the predicted major fragment ions for this compound, their calculated m/z values, and the proposed corresponding structures. These values account for the most abundant isotopes of chlorine (³⁵Cl) and sulfur (³²S).

| m/z (Predicted) | Proposed Fragment Structure | Neutral Loss | Fragmentation Pathway |

| 196 (M⁺•) | [C₆D₄³⁵ClSO₂NH₂]⁺• | - | Molecular Ion |

| 115 | [C₆D₄³⁵Cl]⁺• | •SO₂NH₂ | C-S Bond Cleavage |

| 132 | [C₆D₄³⁵ClNH₂]⁺• | SO₂ | Loss of Sulfur Dioxide |

| 179 | [C₆D₄³⁵ClSO₂]⁺ | •NH₂ | S-N Bond Cleavage |

| 160 | [C₆D₄³⁵ClS]⁺ | O₂, NH₂ | Further fragmentation |

| 96 | [C₆D₄H]⁺• | SO₂, Cl, NH | Complex rearrangement |

Experimental Protocols

The following provides a generalized experimental protocol for the analysis of this compound by mass spectrometry. Specific parameters may require optimization based on the instrument and experimental goals.

Sample Preparation

-

Standard Solution Preparation: Prepare a stock solution of this compound in a suitable organic solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

-

Working Solution: Dilute the stock solution with the initial mobile phase to a final concentration suitable for the instrument's sensitivity (e.g., 1-10 µg/mL).

Liquid Chromatography-Mass Spectrometry (LC-MS)

-

Chromatographic System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

Column: A C18 reversed-phase column is typically suitable for sulfonamide analysis.

-

Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

-

Flow Rate: 0.2 - 0.5 mL/min.

-

Injection Volume: 5 - 10 µL.

Mass Spectrometry (Electrospray Ionization - ESI)

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

Mass Analyzer: Quadrupole, Time-of-Flight (TOF), or Ion Trap.

-

Capillary Voltage: 3.0 - 4.5 kV.

-

Drying Gas (N₂) Temperature: 300 - 350 °C.

-

Drying Gas Flow: 8 - 12 L/min.

-

Nebulizer Pressure: 30 - 50 psi.

-

Scan Range: m/z 50 - 300.

-

Collision Energy (for MS/MS): Ramped from 10 to 40 eV to observe a range of fragment ions.

Gas Chromatography-Mass Spectrometry (GC-MS)

For more volatile derivatives of the analyte, GC-MS with Electron Ionization (EI) can be used.

-

Ionization Mode: Electron Ionization (EI).

-

Ionization Energy: 70 eV.

-

Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

-

GC Column: A non-polar or medium-polarity column (e.g., DB-5ms).

-

Oven Program: Start at 100 °C, ramp to 280 °C.

Visualization of Fragmentation Pathway

The following diagram illustrates the primary predicted fragmentation pathways of this compound.

References

An In-depth Technical Guide to the Electron Ionization Mass Spectrometry (EI-MS) of Deuterated Chlorobenzene Sulfonamide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the Electron Ionization Mass Spectrometry (EI-MS) fragmentation patterns of chlorobenzene sulfonamide and its deuterated analogue. Understanding these fragmentation pathways is crucial for structural elucidation, metabolite identification, and pharmacokinetic studies in drug discovery and development. This document outlines the key fragmentation mechanisms, presents quantitative data, details experimental protocols, and provides visual diagrams to illustrate the logical relationships in the fragmentation process.

Core Principles of EI-MS Fragmentation of Aromatic Sulfonamides

Electron Ionization (EI) is a hard ionization technique that imparts significant energy to the analyte molecule, leading to extensive fragmentation. The fragmentation of aromatic sulfonamides, such as chlorobenzene sulfonamide, is primarily governed by the cleavage of the relatively weak C-S and S-N bonds, as well as characteristic rearrangements.

The most common fragmentation pathways observed in the EI-MS of aromatic sulfonamides include:

-

Cleavage of the C-S bond: This results in the formation of a chlorophenyl radical cation and a sulfonamide radical.

-

Cleavage of the S-N bond: This leads to the formation of a chlorobenzenesulfonyl cation and an amino radical.

-

Loss of Sulfur Dioxide (SO₂): A characteristic rearrangement reaction where a neutral molecule of SO₂ is eliminated. This is a common feature in the mass spectra of sulfonyl-containing compounds.

-

Loss of the Chlorine Atom: Fragmentation of the chlorophenyl ring can occur, leading to the loss of a chlorine radical.

Isotopic labeling, particularly with deuterium (²H), is a powerful tool in mass spectrometry. By replacing one or more hydrogen atoms with deuterium, the mass of the parent ion and any fragments containing the deuterium label will increase by one mass unit for each deuterium atom incorporated. This mass shift provides valuable information for confirming fragmentation pathways and elucidating reaction mechanisms.

Experimental Protocols

The following section details a typical experimental protocol for acquiring EI-MS data for chlorobenzene sulfonamide and its deuterated analogue.

Sample Preparation:

-

Non-deuterated Chlorobenzene Sulfonamide: A standard solution of p-chlorobenzenesulfonamide is prepared by dissolving the compound in a suitable volatile solvent, such as methanol or acetone, to a concentration of approximately 1 mg/mL.

-

Deuterated Chlorobenzene Sulfonamide: Deuterated chlorobenzene sulfonamide can be synthesized via several methods, including the reaction of deuterated chlorobenzene with chlorosulfonic acid followed by amination. The deuterated analogue is then dissolved in a suitable solvent to a similar concentration as the non-deuterated standard.

Mass Spectrometry Conditions:

A typical EI-MS experiment would be performed on a gas chromatograph-mass spectrometer (GC-MS) or a direct insertion probe mass spectrometer.

-

Ionization Mode: Electron Ionization (EI)

-

Ionization Energy: 70 eV

-

Source Temperature: 200-250 °C

-

Mass Analyzer: Quadrupole or Time-of-Flight (TOF)

-

Scan Range: m/z 40-300

-

Inlet System: Direct Insertion Probe or Gas Chromatography (GC). If using GC, a suitable capillary column (e.g., DB-5ms) would be used with a temperature program to ensure proper elution and separation.

Data Presentation: EI-MS Fragmentation of Chlorobenzene Sulfonamide

The following tables summarize the major fragment ions observed in the EI-MS spectrum of p-chlorobenzenesulfonamide and the predicted shifts for its deuterated analogue. The relative abundance of each ion is provided to facilitate comparison.

Table 1: Major Fragment Ions in the EI-MS Spectrum of p-Chlorobenzenesulfonamide

| m/z | Proposed Fragment Ion | Structure | Relative Abundance (%) |

| 191/193 | [M]⁺˙ (Molecular Ion) | C₆H₆ClNO₂S⁺˙ | 40 |

| 175 | [M - NH₂]⁺ | C₆H₅ClO₂S⁺ | 5 |

| 127 | [M - SO₂]⁺˙ | C₆H₆ClN⁺˙ | 10 |

| 111/113 | [C₆H₄Cl]⁺ | C₆H₄Cl⁺ | 100 (Base Peak) |

| 92 | [C₆H₆N]⁺ | C₆H₆N⁺ | 15 |

| 77 | [C₆H₅]⁺ | C₆H₅⁺ | 30 |

| 64 | [SO₂]⁺˙ | SO₂⁺˙ | 20 |

Note: The presence of chlorine (³⁵Cl and ³⁷Cl isotopes in an approximate 3:1 ratio) results in characteristic M/M+2 isotopic patterns for chlorine-containing fragments.

Table 2: Predicted Major Fragment Ions in the EI-MS Spectrum of Deuterated Chlorobenzene Sulfonamide (D₄-phenyl ring)

| m/z | Proposed Fragment Ion | Structure | Predicted Relative Abundance (%) |

| 195/197 | [M]⁺˙ (Molecular Ion) | C₆H₂D₄ClNO₂S⁺˙ | ~40 |

| 179 | [M - NH₂]⁺ | C₆HD₄ClO₂S⁺ | ~5 |

| 131 | [M - SO₂]⁺˙ | C₆H₂D₄ClN⁺˙ | ~10 |

| 115/117 | [C₆D₄Cl]⁺ | C₆D₄Cl⁺ | ~100 (Base Peak) |

| 96 | [C₆H₂D₄N]⁺ | C₆H₂D₄N⁺ | ~15 |

| 81 | [C₆D₅]⁺ | C₆D₅⁺ | ~30 |

| 64 | [SO₂]⁺˙ | SO₂⁺˙ | ~20 |

Visualization of Fragmentation Pathways

The following diagrams, generated using the DOT language, illustrate the primary fragmentation pathways of chlorobenzene sulfonamide under electron ionization.

Caption: Primary fragmentation pathways of chlorobenzene sulfonamide.

The following diagram illustrates the logical workflow for analyzing the EI-MS spectrum of a deuterated compound to confirm fragmentation mechanisms.

Caption: Workflow for fragmentation analysis using deuterium labeling.

Conclusion

The Electron Ionization Mass Spectrometry of chlorobenzene sulfonamide reveals a well-defined fragmentation pattern characterized by the loss of SO₂ and cleavage of the C-S and S-N bonds. The use of deuterium labeling provides a robust method for confirming these fragmentation pathways by observing predictable mass shifts in the resulting spectra. This in-depth understanding is essential for the confident identification and structural characterization of sulfonamide-containing compounds and their metabolites in various stages of pharmaceutical research and development. The data and methodologies presented in this guide serve as a valuable resource for scientists and researchers in the field.

Stability and Storage of 4-Chlorobenzene-d4-sulfonamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 4-Chlorobenzene-d4-sulfonamide. The information herein is compiled from available safety data sheets and scientific literature on related sulfonamide compounds, offering guidance for maintaining the integrity and purity of this isotopically labeled compound for research and development purposes.

Chemical and Physical Properties

This compound is the deuterated form of 4-chlorobenzenesulfonamide. The incorporation of deuterium atoms provides a valuable tool for metabolic and pharmacokinetic studies. A summary of its key physical and chemical properties is presented in Table 1.

| Property | Value |

| Chemical Formula | C₆H₂D₄ClNO₂S |

| Molecular Weight | 195.66 g/mol |

| Appearance | Off-white to white solid/powder |

| Melting Point | 137-144 °C |

| Solubility | Soluble in Methanol |

| Storage Temperature | 2-8°C (Refrigerator) or Room Temperature (Sealed, Dry) |

Stability Profile

While specific quantitative stability data for this compound is not extensively available in public literature, the stability can be inferred from data on 4-chlorobenzenesulfonamide and the general behavior of the sulfonamide class of compounds. The compound is generally stable under normal laboratory conditions.

General Stability: 4-Chlorobenzenesulfonamide is reported to be stable at room temperature in closed containers under normal storage and handling conditions.[1]

Incompatibilities: Contact with strong oxidizing agents should be avoided as it may lead to degradation.[1]

Thermal Decomposition: During a fire, irritating and highly toxic gases may be generated through thermal decomposition.[1][2] Potential hazardous decomposition products include hydrogen chloride, nitrogen oxides, carbon monoxide, oxides of sulfur, and carbon dioxide.[1][2]

Photostability: Sulfonamides, as a class, are known to be susceptible to photodegradation. Exposure to light, particularly UV light, can lead to the degradation of these compounds. Therefore, it is recommended to protect this compound from light.

Recommended Storage Conditions

To ensure the long-term stability and integrity of this compound, the following storage conditions are recommended. A summary is provided in Table 2.

| Parameter | Recommendation | Rationale |

| Temperature | Store in a refrigerator (2-8°C) for long-term storage.[3][4] Short-term storage at room temperature is acceptable. | To minimize potential thermal degradation and maintain chemical stability. |

| Light | Store in a light-resistant container. | To prevent photodegradation. |

| Atmosphere | Store in a tightly sealed container in a dry and well-ventilated area.[1][2][5] | To protect from moisture and atmospheric contaminants. |

| Incompatibilities | Store away from strong oxidizing agents.[1] | To prevent chemical reactions that could degrade the compound. |

Experimental Protocols for Stability Assessment

While specific stability-indicating methods for this compound are not detailed in the available literature, protocols for related sulfonamides can be adapted. A general workflow for a stability-indicating High-Performance Liquid Chromatography (HPLC) method is described below.

Objective: To develop and validate a stability-indicating HPLC method for the determination of this compound and its degradation products.

Materials and Reagents:

-

This compound reference standard

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Water (HPLC grade, purified)

-

Formic acid or other suitable buffer components

-

Hydrochloric acid (for acid degradation)

-

Sodium hydroxide (for base degradation)

-

Hydrogen peroxide (for oxidative degradation)

Instrumentation:

-

HPLC system with a UV or photodiode array (PDA) detector

-

C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm)

-

Forced degradation equipment (oven, UV chamber, water bath)

Chromatographic Conditions (Example):

-

Mobile Phase: A gradient or isocratic mixture of acetonitrile and water (with a suitable buffer like 0.1% formic acid). The exact composition should be optimized to achieve good separation.

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 25-30 °C

-

Detection Wavelength: Determined by UV scan of the parent compound (typically in the range of 250-280 nm for sulfonamides).

-

Injection Volume: 10 µL

Forced Degradation Studies: Forced degradation studies are essential to demonstrate the stability-indicating nature of the analytical method.

-

Acid Hydrolysis: Dissolve the compound in a suitable solvent and add 0.1 M HCl. Heat at a controlled temperature (e.g., 60°C) for a specified time. Neutralize the solution before injection.

-

Base Hydrolysis: Dissolve the compound in a suitable solvent and add 0.1 M NaOH. Heat at a controlled temperature (e.g., 60°C) for a specified time. Neutralize the solution before injection.

-

Oxidative Degradation: Dissolve the compound in a suitable solvent and add 3% hydrogen peroxide. Keep at room temperature for a specified time.

-

Thermal Degradation: Expose the solid compound to dry heat (e.g., 80°C) for a specified duration. Dissolve in a suitable solvent for analysis.

-

Photodegradation: Expose a solution of the compound to UV light (e.g., 254 nm) or a combination of UV and visible light for a specified duration.

Method Validation: The developed HPLC method should be validated according to ICH guidelines, including specificity, linearity, range, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ).

Visualizations

The following diagrams illustrate key concepts related to the stability and analysis of this compound.

Caption: Logical relationship between storage conditions and stress factors.

Caption: Workflow for stability-indicating HPLC method development.

Disclaimer: This document is intended for informational purposes only and is not a substitute for rigorous, compound-specific stability testing. Researchers should always perform their own stability studies under their specific experimental conditions.

References

- 1. tandfonline.com [tandfonline.com]

- 2. Stability-indicating sulfa drug analysis using high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. academic.oup.com [academic.oup.com]

- 4. mdpi.com [mdpi.com]

- 5. Toxicity and biodegradability of sulfonamides and products of their photocatalytic degradation in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]

Synthesis and Purification of 4-Chlorobenzene-d4-sulfonamide: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of 4-Chlorobenzene-d4-sulfonamide, a deuterated analog of the widely used chemical intermediate, 4-chlorobenzenesulfonamide. The incorporation of deuterium isotopes in drug molecules is a critical strategy in pharmaceutical research to modulate metabolic pathways and enhance pharmacokinetic profiles. This document outlines a robust two-step synthetic pathway and subsequent purification protocol, supported by quantitative data and procedural diagrams.

Synthetic Pathway Overview

The synthesis of this compound is achieved through a two-step process. The first step involves the chlorosulfonation of 4-chlorobenzene-d4 to produce the intermediate, 4-chlorobenzene-d4-sulfonyl chloride. The subsequent step is the amination of this intermediate to yield the final product, this compound.

Caption: Synthetic pathway for this compound.

Experimental Protocols

Step 1: Synthesis of 4-Chlorobenzene-d4-sulfonyl chloride

This procedure is adapted from established methods for the chlorosulfonation of chlorobenzene.[1]

Materials:

-

4-Chlorobenzene-d4

-

Chlorosulfonic acid

-

1,2-Dichloroethane (anhydrous)

-

Ice

Procedure:

-

In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser with a gas outlet to a trap, add chlorosulfonic acid (3.0 molar equivalents).

-

Cool the flask in an ice-water bath.

-

Slowly add 4-chlorobenzene-d4 (1.0 molar equivalent) dropwise from the dropping funnel over a period of 1 hour, maintaining the reaction temperature between 0-5 °C.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

-

Heat the mixture to 50-60 °C and stir for 2-3 hours until the evolution of hydrogen chloride gas ceases.

-

Cool the reaction mixture to room temperature and pour it slowly onto crushed ice with vigorous stirring.

-

Separate the organic layer (1,2-dichloroethane containing the product).

-

Wash the organic layer with cold water, followed by a saturated sodium bicarbonate solution, and finally with brine.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to obtain crude 4-chlorobenzene-d4-sulfonyl chloride.

Step 2: Synthesis of this compound

This procedure is based on the amination of 4-chlorobenzenesulfonyl chloride.[1]

Materials:

-

4-Chlorobenzene-d4-sulfonyl chloride (crude from Step 1)

-

Aqueous ammonia (25-28%)

-

Hydrochloric acid (concentrated)

-

Ice

Procedure:

-

In a beaker, add the crude 4-chlorobenzene-d4-sulfonyl chloride to an excess of concentrated aqueous ammonia, cooled in an ice bath.

-

Stir the mixture vigorously for 30-60 minutes. A white precipitate of this compound will form.

-

Filter the precipitate under vacuum and wash it thoroughly with cold water.

-

To purify, suspend the crude product in water and acidify with concentrated hydrochloric acid to dissolve any remaining ammonia.

-

Filter the solid again, wash with cold water until the washings are neutral to litmus paper.

-

Dry the purified this compound in a desiccator or a vacuum oven at 50-60 °C.

Purification

The primary method for the purification of this compound is recrystallization.

Caption: Purification workflow for this compound.

Recrystallization Protocol:

-

Dissolve the crude this compound in a minimum amount of hot solvent (e.g., a mixture of ethanol and water).

-

If there are any insoluble impurities, perform a hot gravity filtration.

-

Allow the clear filtrate to cool slowly to room temperature, and then in an ice bath to induce crystallization.

-

Collect the crystals by vacuum filtration.

-

Wash the crystals with a small amount of cold solvent.

-

Dry the crystals to obtain pure this compound.

Data Presentation

The following tables summarize the expected quantitative data for the synthesis and purification of this compound, based on typical yields for the non-deuterated analogue.

Table 1: Reaction Parameters and Yields

| Step | Reaction | Key Reagents | Temperature (°C) | Duration (h) | Typical Yield (%) |

| 1 | Chlorosulfonation | 4-Chlorobenzene-d4, Chlorosulfonic acid | 0-60 | 3-4 | 85-95 |

| 2 | Amination | 4-Chlorobenzene-d4-sulfonyl chloride, Aqueous ammonia | 0-25 | 0.5-1 | 90-98 |

Table 2: Product Characterization

| Property | Value |

| Molecular Formula | C₆H₂D₄ClNO₂S |

| Molecular Weight | 195.68 g/mol |

| Appearance | White to off-white solid |

| Melting Point | 143-146 °C (for non-deuterated) |

| Purity (by HPLC) | >98% |

| Deuterium Incorporation | >98% |

Note: The melting point of the deuterated compound is expected to be very similar to the non-deuterated analogue. Purity and deuterium incorporation should be confirmed by analytical techniques such as High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS).

References

Methodological & Application

Application Notes and Protocols for the Use of 4-Chlorobenzene-d4-sulfonamide in LC-MS/MS Analysis

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the utilization of 4-Chlorobenzene-d4-sulfonamide as an internal standard in the quantitative analysis of sulfonamide antibiotics by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The methodologies outlined are based on established principles of isotope dilution mass spectrometry, a benchmark for delivering high-quality, accurate, and precise data in the analysis of complex matrices.

Introduction to Isotope Dilution Mass Spectrometry (IDMS) with this compound